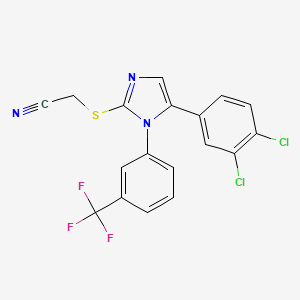

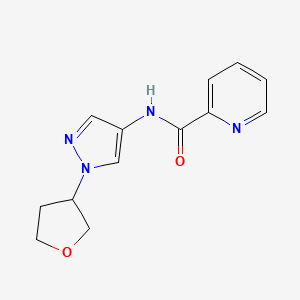

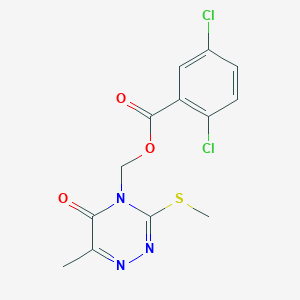

![molecular formula C10H19NO4 B3011163 tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate CAS No. 1801627-57-5](/img/structure/B3011163.png)

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a chemical entity that has been mentioned in various research contexts, particularly as an intermediate or building block in organic synthesis. It is related to tert-butyl N-hydroxycarbamate, which has been used to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents . These compounds are valuable in the synthesis of N-(Boc)hydroxylamines and other organic molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multiple steps, starting from basic amino acids like L-Serine. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized through a seven-step process that includes esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction, and deprotection, achieving an overall yield of 30-41% . These methods demonstrate the complexity and the careful control required in the synthesis of such intermediates.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been characterized in several studies. For example, the crystal structure of a related compound, (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, shows a cis urethane linkage and dimer formation through N-H...O=C hydrogen bonds . These structural features are crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile in chemical reactions. They can behave as protected nitrones, participate in hydrogen bonding, and serve as intermediates for further functionalization. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures due to intermolecular hydrogen bonding, which is significant for the stability and reactivity of these compounds . Additionally, N-tert-butyl-1,2-diaminoethane, a related compound, can react with atmospheric CO2 to form a zwitterionic ammonium carbamate salt, showcasing the reactivity of tert-butyl carbamates with carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups typically imparts steric bulk, affecting solubility and reactivity. The hydrogen bonding capability, as seen in the dimer formation of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, is a key factor in the physical properties such as melting point and solubility in various solvents . The reactivity of these compounds with different reagents, such as organometallics, CO2, and epoxides, further illustrates their diverse chemical behavior .

Scientific Research Applications

1. Intermediate in Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the synthesis of a protected β-d-2-deoxyribosylamine. The relative substitution of the cyclopentane ring in this intermediate aligns with that in β-2-deoxyribosylamine, indicating its crucial role in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).

2. Synthesis of Natural Product Analogs

This compound is used in synthesizing intermediates of natural products like jaspine B, which possesses cytotoxic activity against human carcinoma cell lines. The synthesis process involves multiple steps, including esterification and reduction, starting from L-Serine, emphasizing its versatility in complex organic syntheses (Tang et al., 2014).

3. Structural Component in Crystallography

The compound forms part of the structure in isomorphous crystal structures, like chlorodiacetylene and iododiacetylene derivatives. It plays a role in forming bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which are significant in understanding molecular interactions and crystal engineering (Baillargeon et al., 2017).

4. Insecticide Synthesis

This compound is transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The key step in these syntheses is a cocyclization of a protected amino compound, showcasing the chemical's utility in developing insecticide derivatives (Brackmann et al., 2005).

5. Role in Amination Reactions

The compound is utilized in photoredox-catalyzed amination reactions, establishing new pathways for assembling a range of amino compounds. Its role in such reactions underscores its importance in novel organic synthesis techniques (Wang et al., 2022).

properties

IUPAC Name |

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRTOIJBNFWGE-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)

![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)